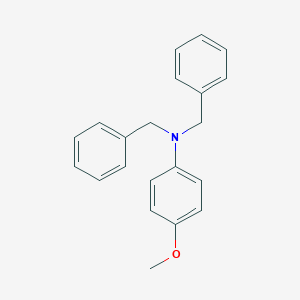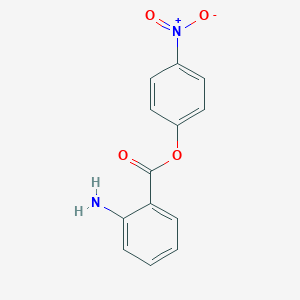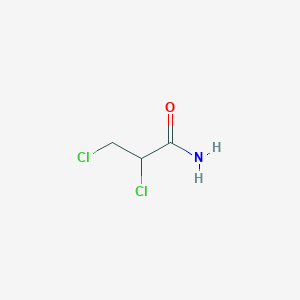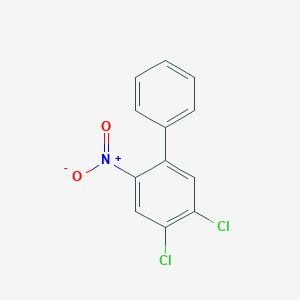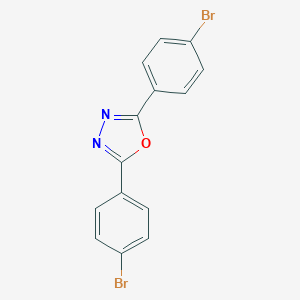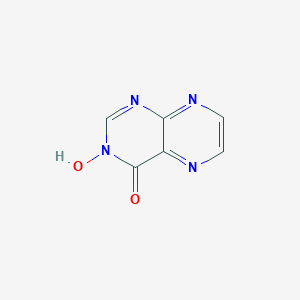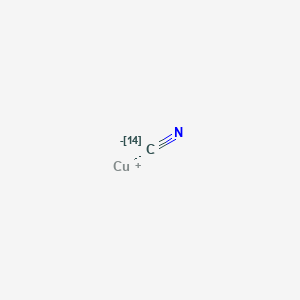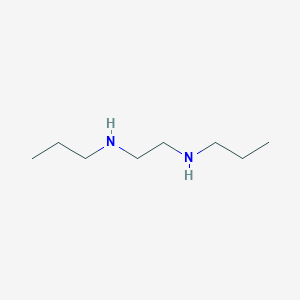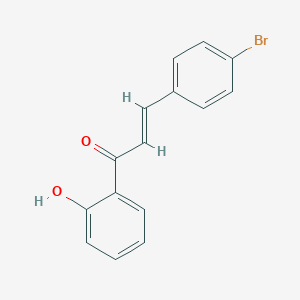
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of inflammation in animal models of inflammatory diseases, such as arthritis. It has also been shown to have insecticidal and fungicidal properties, which may be due to its ability to disrupt the cell membranes of insects and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its potential to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Orientations Futures
There are several future directions for research on 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods that can improve its yield and purity. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals. Finally, further research is needed to explore its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new applications for this promising compound.
Méthodes De Synthèse
The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a methylene compound in the presence of a base catalyst. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been the subject of extensive research due to its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been shown to have insecticidal and fungicidal properties. In industry, it has been used as a dye intermediate and as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
16635-18-0 |
|---|---|
Nom du produit |
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Formule moléculaire |
C15H11BrO2 |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
(E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ |
Clé InChI |
RBCJPKVEKWAARH-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



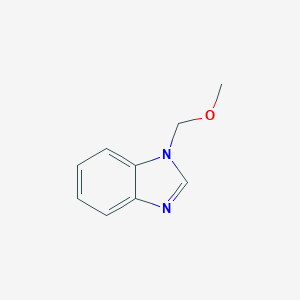
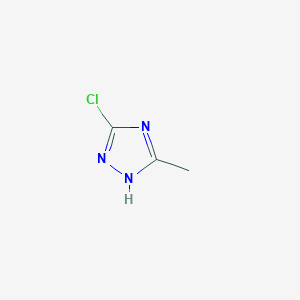
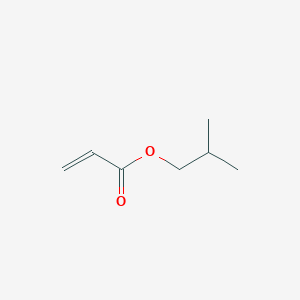
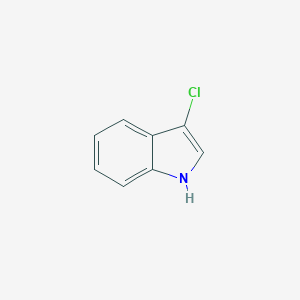
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
